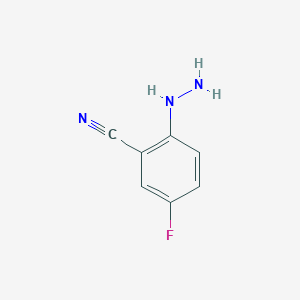

5-Fluoro-2-hydrazino-benzonitrile

Description

Contextualization of Hydrazinobenzonitriles within Aromatic and Heterocyclic Chemistry

Aromatic compounds, characterized by their stable, cyclic, and planar structures with delocalized pi-electron systems, form the backbone of a vast array of organic molecules. libretexts.orgyoutube.comyoutube.com Benzonitrile (B105546), the parent structure, consists of a benzene (B151609) ring attached to a nitrile group (-C≡N). This scaffold is found in numerous natural products and pharmaceuticals, and the nitrile group itself is a valuable functional handle, readily convertible into other groups like amines or carboxylic acids. acs.org

The introduction of a hydrazine (B178648) group (-NHNH₂) to the benzonitrile framework creates a hydrazinobenzonitrile, a bifunctional molecule with enhanced utility. The hydrazine moiety is a potent nucleophile and a key precursor in the synthesis of a wide variety of nitrogen-containing heterocycles. wikipedia.org For instance, hydrazines readily condense with dicarbonyl compounds to form pyrazoles or react with imides in the Einhorn-Brunner reaction to yield triazoles. wikipedia.org This capacity for ring formation makes hydrazinobenzonitriles particularly valuable in the synthesis of five- and six-membered heterocyclic rings, which are prominent motifs in bioactive compounds. nih.gov

The Strategic Significance of Fluorine Substitution in Benzonitrile Scaffolds for Enhanced Reactivity and Selectivity

The incorporation of fluorine into organic molecules is a widely employed strategy in drug design and material science. nih.gov Fluorine, being the most electronegative element, exerts a powerful inductive (electron-withdrawing) effect, which can profoundly alter the physicochemical properties of the parent molecule. acs.orgnih.gov

When a fluorine atom is substituted onto a benzonitrile scaffold, it can significantly influence the molecule's reactivity and selectivity. acs.org The electron-withdrawing nature of fluorine can:

Enhance Reactivity: It can make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). acs.org This is particularly relevant for displacing other leaving groups on the ring.

Influence Regioselectivity: The position of the fluorine atom can direct incoming reagents to specific positions on the benzene ring during electrophilic or nucleophilic substitution reactions. msu.edu

Modify Acidity/Basicity: Fluorine substitution can lower the pKa of nearby acidic protons or decrease the basicity of adjacent functional groups, such as the hydrazine moiety. nih.gov

Improve Pharmacokinetic Properties: In the context of medicinal chemistry, fluorine substitution often leads to enhanced metabolic stability and improved membrane permeability of the final product. acs.orgnih.gov

Studies on fluorinated benzonitriles have shown that the presence of the fluoro-substituent drives chemical equilibria toward the desired products in certain reactions. acs.org This strategic placement of fluorine is a key tool for fine-tuning the electronic properties and reactivity of the benzonitrile core.

Overview of the Hydrazine Functionality as a Versatile Synthon in Chemical Transformations

The hydrazine group is a cornerstone of synthetic organic chemistry, valued for its versatility as a nucleophile and a precursor to various functional groups. wikipedia.org As a bifunctional synthon with two nucleophilic nitrogen atoms, it participates in a wide array of chemical transformations. wikipedia.org

Key reactions involving the hydrazine functionality include:

Heterocycle Formation: As mentioned, hydrazine is fundamental to the synthesis of numerous heterocyclic systems, including pyrazoles, pyridazines, triazoles, and thiadiazoles. wikipedia.orgresearchgate.net

Wolff-Kishner Reduction: This classic reaction utilizes hydrazine to reduce the carbonyl group of a ketone or aldehyde completely down to a methylene (B1212753) bridge (-CH₂-) or a methyl group (-CH₃), respectively. wikipedia.orglibretexts.org The reaction proceeds through a hydrazone intermediate and is driven by the formation of highly stable dinitrogen gas. libretexts.org

Gabriel Synthesis: Hydrazine is used to cleave N-alkylated phthalimide (B116566) derivatives, a key step in the Gabriel synthesis of primary amines. wikipedia.org

Formation of Hydrazones and Hydrazides: Hydrazine reacts with aldehydes and ketones to form hydrazones. libretexts.org It also reacts with acyl halides and other activated amides to form acyl hydrazides, which are stable and versatile intermediates in their own right. wikipedia.orgorganic-chemistry.org

The reactivity of the hydrazine group makes it an invaluable tool for introducing nitrogen-nitrogen bonds and for constructing a diverse range of molecular frameworks. organic-chemistry.org

Research Landscape and Emerging Areas for 5-Fluoro-2-hydrazino-benzonitrile

While extensive literature on the specific applications of this compound is still emerging, its structure points to significant potential as a chemical intermediate. smolecule.com The combination of the reactive hydrazine group, the synthetically versatile nitrile, and the modulating fluorine atom makes it a highly attractive building block.

Current and Potential Applications:

Pharmaceutical Synthesis: The molecule is a precursor for creating complex heterocyclic structures, which are scaffolds for many bioactive compounds. smolecule.com The hydrazine and nitrile moieties can react intramolecularly or with external reagents to form fused ring systems like pyrazolopyrimidines or triazolopyridines, structures often investigated for therapeutic potential. researchgate.netnih.gov The fluorine atom can enhance the drug-like properties of the final products. nih.gov

Agrochemical Development: Similar to pharmaceuticals, many fungicides and herbicides are based on nitrogen-containing heterocyclic cores. This compound could serve as a starting material for novel agrochemicals. smolecule.com

Material Science: The unique electronic properties conferred by the nitrile and fluoro groups suggest potential applications in the development of new organic electronic materials. smolecule.com

The primary route for synthesizing this compound involves the nucleophilic substitution of a leaving group (like a halogen) at the 2-position of a 5-fluorobenzonitrile derivative with hydrazine. smolecule.com For example, reacting 5-fluoro-2-chlorobenzonitrile with hydrazine hydrate (B1144303) can yield the target compound. smolecule.com An alternative method is the hydrazinolysis of 5-fluoro-2-nitrobenzonitrile. smolecule.com

The research landscape suggests that this compound is a relatively new but promising compound, with its full synthetic potential yet to be completely explored. Future research will likely focus on expanding its use in domino reactions and in the synthesis of libraries of complex molecules for screening in drug discovery and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Appearance | Solid (Typical) |

| CAS Number | 1260982-79-3 |

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reactions | Potential Products |

|---|---|---|

| Hydrazine (-NHNH₂) | Condensation, Cyclization, Reduction | Pyrazoles, Triazoles, Hydrazones |

| Nitrile (-CN) | Hydrolysis, Reduction, Cyclization | Carboxylic Acids, Amines, Tetrazoles |

| Fluorine (-F) | Electron-withdrawing effect | Modulates ring reactivity |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Further substituted benzonitriles |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-hydrazinylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-6-1-2-7(11-10)5(3-6)4-9/h1-3,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXGZPFWRNVBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Precursor Chemistry of 5 Fluoro 2 Hydrazino Benzonitrile

Direct Synthetic Methodologies for 5-Fluoro-2-hydrazino-benzonitrile

Direct synthesis approaches aim to introduce the hydrazino group onto a pre-existing fluorinated benzonitrile (B105546) core. These methods are often favored for their atom economy and potentially shorter reaction sequences.

Synthesis from 2,5-Difluorobenzonitrile and Hydrazine (B178648) Derivatives

One of the most direct routes to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable di-fluorinated precursor. In this approach, 2,5-difluorobenzonitrile serves as the starting material. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group.

The reaction proceeds by treating 2,5-difluorobenzonitrile with hydrazine hydrate (B1144303). The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the carbon atom bearing the fluorine at the 2-position. This is followed by the elimination of a fluoride (B91410) ion, leading to the formation of the desired this compound. The reaction conditions, such as solvent and temperature, are crucial for optimizing the yield and minimizing side reactions.

Table 1: Reaction Parameters for the Synthesis of this compound from 2,5-Difluorobenzonitrile

| Parameter | Condition |

| Starting Material | 2,5-Difluorobenzonitrile |

| Reagent | Hydrazine hydrate |

| Solvent | Ethanol (B145695), Dimethyl Sulfoxide (DMSO) |

| Temperature | Room temperature to reflux |

Alternative Routes for Introduction of Hydrazine and Nitrile Functionalities onto a Fluorinated Benzene (B151609) Core

Alternative strategies focus on building the molecule by introducing the hydrazine and nitrile groups onto a fluorinated benzene ring through various chemical transformations. One such method involves the diazotization of an amino group, followed by reduction.

This pathway typically starts with 2-amino-5-fluorobenzonitrile. The amino group is converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium sulfite or tin(II) chloride. google.comgoogle.com This two-step process provides a reliable method for accessing the target hydrazine from a readily available amino precursor.

Preparation of Key Fluorinated Benzonitrile Intermediates

Synthesis of 2-Fluoro-5-formylbenzonitrile (B141211) as a Precursor

2-Fluoro-5-formylbenzonitrile is a valuable intermediate that can be converted to the target hydrazine through reductive amination followed by further transformations. One common synthesis of this aldehyde involves the Rosenmund-von Braun reaction.

In this method, 3-bromo-4-fluorobenzaldehyde (B1265969) is heated with copper(I) cyanide in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP). google.com The bromine atom is displaced by the cyanide group to afford 2-fluoro-5-formylbenzonitrile. google.com

Another approach involves the oxidation of the corresponding alcohol, (4-fluoro-3-cyanophenyl)methanol. A patent describes a multi-step synthesis starting from o-fluorobenzonitrile, which reacts with an aldehyde and a halide under acidic conditions, followed by hydrolysis and oxidation to yield 2-fluoro-5-formylbenzonitrile. google.com

Table 2: Synthesis of 2-Fluoro-5-formylbenzonitrile

| Starting Material | Reagents | Product | Yield |

| 3-Bromo-4-fluorobenzaldehyde | Copper(I) cyanide, NMP | 2-Fluoro-5-formylbenzonitrile | 76.1% google.com |

| o-Fluorobenzonitrile | Formaldehyde, Sodium bromide, Zinc chloride, Sulfuric acid; then Sodium carbonate; then Pyridinium chlorochromate | 2-Fluoro-5-formylbenzonitrile | 65-75% google.com |

Preparation of 2-Fluoro-5-nitrobenzonitrile for Subsequent Reduction

2-Fluoro-5-nitrobenzonitrile is another crucial intermediate, as the nitro group can be readily reduced to an amino group, which can then be converted to the hydrazine functionality. The synthesis of 2-fluoro-5-nitrobenzonitrile is typically achieved through the nitration of 2-fluorobenzonitrile (B118710).

The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The fluorine and nitrile groups direct the incoming nitro group to the 5-position of the benzene ring.

Once obtained, the nitro group of 2-fluoro-5-nitrobenzonitrile can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to yield 2-amino-5-fluorobenzonitrile. nih.gov

Fluorination Strategies in Benzonitrile Synthesis

The introduction of a fluorine atom onto a benzonitrile ring is a key step in the synthesis of these intermediates. Several fluorination strategies are employed in organic synthesis.

One common method is the Halex (halogen exchange) reaction, where a chloro or bromo substituent on the benzonitrile ring is replaced by a fluorine atom using a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling polar aprotic solvent.

Another approach is the Balz-Schiemann reaction, where an aromatic amine is converted to a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the corresponding aryl fluoride. While a classic method, it can sometimes suffer from moderate yields.

More modern approaches involve the use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), which can directly introduce a fluorine atom onto an activated aromatic ring.

Chemo- and Regioselective Considerations in Synthesizing this compound

The successful synthesis of this compound is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction pathway is the most common method for introducing a nucleophile, such as hydrazine, onto an electron-deficient aromatic ring. The chemo- and regiochemical outcome of the synthesis is highly dependent on the choice of precursor and the reaction conditions employed.

Regioselective Considerations

Regioselectivity concerns the specific position at which the hydrazine group is introduced onto the fluorobenzonitrile scaffold. The powerful electron-withdrawing nature of the nitrile group (-CN) is the primary determinant of regioselectivity in an SNAr reaction. It activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it, by stabilizing the negative charge of the intermediate Meisenheimer complex. researchgate.netresearchgate.net

A common and effective precursor for this synthesis is 2-chloro-5-fluorobenzonitrile . In this molecule, the nitrile group at C-1 strongly activates the C-2 position (ortho) for nucleophilic substitution. The reaction with hydrazine hydrate proceeds with high regioselectivity, as the chlorine atom at the activated C-2 position is readily displaced. The fluorine atom at the C-5 position is meta to the activating nitrile group and is therefore not activated for substitution, ensuring it remains in the final product. This strategy provides a direct and controlled route to the desired isomer.

Alternatively, starting with a precursor like 2,4-difluorobenzonitrile introduces a significant regiochemical challenge. The nitrile group at C-1 activates both the ortho (C-2) and para (C-4) positions for nucleophilic attack. Consequently, the reaction with hydrazine could lead to a mixture of two isomeric products: the desired this compound (from attack at C-2) and 2-fluoro-4-hydrazino-benzonitrile (from attack at C-4). Achieving high regioselectivity with this precursor would require carefully optimized conditions to favor substitution at one position over the other, which can be difficult to achieve.

Interactive Data Table: Regioselectivity in Precursor Selection

| Precursor | Activated Positions for SNAr | Leaving Group(s) | Expected Regiochemical Outcome with Hydrazine |

| 2-Chloro-5-fluorobenzonitrile | C-2 (ortho) | Chlorine at C-2 | High selectivity for this compound |

| 2,4-Difluorobenzonitrile | C-2 (ortho), C-4 (para) | Fluorine at C-2, Fluorine at C-4 | Potential mixture of 2-hydrazino and 4-hydrazino isomers |

Chemoselective Considerations

Chemoselectivity involves the preferential reaction of a reagent with one of two or more different functional groups. In the synthesis of this compound, the main challenge is to ensure the hydrazine nucleophile reacts selectively at the aromatic carbon-halogen bond without engaging in side reactions.

The primary chemoselective issue is the potential for the nucleophilic hydrazine to attack the electrophilic carbon of the nitrile group. However, the SNAr reaction on an activated aryl halide is typically more kinetically favorable than nucleophilic addition to the nitrile group under the moderate reaction conditions usually employed (e.g., heating in a solvent like ethanol). By controlling the temperature and reaction time, the SNAr pathway can be made to dominate.

A second key consideration is preventing over-reaction. Hydrazine (H₂N-NH₂) is a bidentate nucleophile, and the product, this compound, is itself a substituted hydrazine. This product could potentially act as a nucleophile and react with a second molecule of the aryl halide precursor, leading to the formation of a diarylhydrazine impurity. This side reaction is effectively suppressed by using a significant excess of hydrazine hydrate in the reaction mixture. The high concentration of the more reactive and less sterically hindered hydrazine ensures it outcompetes the product for reaction with the limited amount of the aryl halide precursor.

Interactive Data Table: Chemoselective Challenges and Control Strategies

| Potential Side Reaction | Competing Functional Groups | Control Strategy |

| Attack on Nitrile Group | Aryl-halide (C-X) vs. Nitrile (C≡N) | Control of reaction temperature and time to favor SNAr kinetics. |

| Over-arylation | Hydrazine vs. Product (Arylhydrazine) | Use of a molar excess of hydrazine hydrate to favor reaction with the primary nucleophile. |

Chemical Reactivity and Transformation Pathways of 5 Fluoro 2 Hydrazino Benzonitrile

Cyclization Reactions Leading to Fused Heterocyclic Systems

The most prominent reactive pathway for 5-Fluoro-2-hydrazino-benzonitrile is its propensity to undergo cyclization to form bicyclic heterocyclic structures. These reactions are typically intramolecular events where the hydrazine (B178648) group acts as a binucleophile, attacking the nitrile carbon and another position on the aromatic ring, or an externally introduced electrophile.

Intramolecular Cyclization to Indazole Derivatives

A characteristic reaction of 2-hydrazinobenzonitriles is their conversion into 3-aminoindazoles. This transformation proceeds through an intramolecular cyclization where the α-nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.

The synthesis of 3-aminoindazoles from ortho-halobenzonitriles and hydrazine is a well-established method that proceeds via an in situ generated 2-hydrazinobenzonitrile intermediate. nih.gov The direct cyclization of isolated this compound to 6-fluoro-3-aminoindazole follows the second stage of this pathway. The reaction typically requires heating in a suitable solvent, often with a base to facilitate the final tautomerization to the stable aminoindazole form. While the reaction can proceed thermally, the addition of a base like sodium acetate (B1210297) can optimize conversion. nih.gov The process involves the nucleophilic addition of the internal hydrazine nitrogen to the nitrile carbon, forming an aminal-like intermediate that aromatizes to the indazole ring system.

Commonly employed conditions, by analogy with similar substrates, are summarized in the table below. nih.gov

| Parameter | Condition | Purpose |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF), Alcohols | Provides a medium for the reaction; 2-MeTHF is water-immiscible, aiding in workup. nih.gov |

| Temperature | 80-100 °C | Provides the necessary activation energy for the intramolecular cyclization. nih.gov |

| Base (Optional) | Sodium Acetate (NaOAc), Triethylamine (NEt₃) | Can facilitate the nucleophilic attack and the final proton transfer steps. nih.gov |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents potential oxidation of the hydrazine moiety at elevated temperatures. |

This table presents generalized conditions based on analogous reactions reported in the literature. nih.gov

The fluorine atom at the C-5 position of the benzonitrile (B105546) ring exerts a significant electronic influence on the cyclization process. nih.gov Its strong electron-withdrawing inductive effect (-I effect) deactivates the entire aromatic ring, but this effect is most pronounced at the ortho and para positions relative to the fluorine atom.

In the context of the cyclization of this compound, the fluorine atom's primary role is to increase the electrophilicity of the nitrile carbon. By withdrawing electron density from the ring and, consequently, from the nitrile group, the fluorine atom makes the nitrile carbon more susceptible to nucleophilic attack by the internal hydrazine nitrogen. This electronic effect can lead to an enhancement of the reaction rate (kinetics) compared to an unsubstituted analogue. nih.gov

Regioselectivity is not a factor in this specific intramolecular cyclization to an indazole, as the connectivity is predetermined by the starting material's structure, leading exclusively to the formation of 6-fluoro-3-aminoindazole. However, the fluorine atom's electronic influence is crucial for activating the substrate towards the necessary bond formation. nih.gov

Formation of Other Nitrogen-Containing Fused Rings (e.g., Quinazolinones)

While indazole formation is a direct and common pathway, the reactive functional groups of this compound allow for its use as a synthon for other fused heterocycles, such as quinazolinones or triazinones. These transformations typically require the introduction of an additional one-carbon or one-nitrogen synthon that bridges the hydrazine and nitrile functionalities in a cyclization-condensation cascade.

For instance, reaction with orthoesters, such as triethyl orthoformate, in the presence of an acid catalyst could lead to the formation of a fused quinazoline (B50416) system. The Pinner reaction, where a nitrile reacts with an alcohol to form an imido ester, could be an initial step, followed by cyclization involving the hydrazine. wikipedia.org Alternatively, reaction with a one-carbon electrophile like phosgene (B1210022) or a chloroformate could potentially lead to the formation of a 1,2,4-benzotriazin-3-one ring system, where the hydrazine acts as the nucleophile in a cyclization reaction.

More complex fused systems like triazinoisoquinolines have been synthesized using intramolecular Staudinger-aza-Wittig reactions of azido-hydrazide precursors, highlighting the versatility of the hydrazine moiety in forming various nitrogen-containing rings. nih.gov

Condensation and Imine/Hydrazone Formation Reactions

The terminal nitrogen (-NH₂) of the hydrazine group in this compound is strongly nucleophilic and readily participates in condensation reactions.

Reactivity of the Hydrazine Moiety with Carbonyl Compounds

A fundamental reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.net This reaction is robust and typically proceeds with high yield upon mixing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid to activate the carbonyl group.

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen atom of the this compound on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), resulting in the corresponding 5-fluoro-2-(2-arylidene- or 2-alkylidene-hydrazino)benzonitrile. The resulting hydrazones are often crystalline solids and serve as important intermediates for further synthetic elaborations or as final products in their own right. researchgate.net

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Class |

| This compound | Aldehyde (R-CHO) | Aldehyde Hydrazone |

| This compound | Ketone (R-CO-R') | Ketone Hydrazone |

This table illustrates the general condensation reaction of the subject compound with carbonyls.

Elucidation of Reaction Mechanisms in Condensation Pathways

The hydrazino group (-NHNH2) of this compound is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds. The general mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon. This is followed by a dehydration step, leading to the formation of a hydrazone derivative.

The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly basic hydrazine. The resulting intermediate then eliminates a molecule of water to yield the final hydrazone product. The presence of the fluorine atom and the nitrile group on the benzonitrile ring influences the nucleophilicity of the hydrazine, but the fundamental pathway of condensation remains a cornerstone of its reactivity. This pathway is crucial for building more complex heterocyclic systems. For instance, three-component condensation reactions involving hydrazine, amidines, and ethyl trifluoroacetate (B77799) can produce 1,2,4-triazole (B32235) derivatives. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Pathways of Fluorinated Benzonitriles as Precursors

The synthesis of this compound itself often relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. In this context, a precursor molecule, typically a di-fluorinated benzonitrile (e.g., 2,5-difluorobenzonitrile), is treated with hydrazine. The reaction proceeds via the addition of the nucleophile (hydrazine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

The rate and regioselectivity of this substitution are dictated by the electronic properties of the aromatic ring. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack. The position of substitution is directed by the other substituents on the ring. The subsequent departure of a fluoride (B91410) ion, a good leaving group, re-establishes aromaticity and yields the 2-hydrazino-substituted product. This SNAr methodology is a powerful tool for introducing nitrogen nucleophiles onto electron-poor aromatic rings. researchgate.net The reactivity of the leaving group in SNAr reactions on halo-benzonitrile derivatives often follows the order F >> Br > Cl >>> I. researchgate.net

Table 1: Reactivity of Leaving Groups in Nucleophilic Aromatic Substitution

| Leaving Group | Relative Reactivity |

| F | Highest |

| Br | High |

| Cl | Moderate |

| I | Lowest |

| This table illustrates the general trend of leaving group reactivity in SNAr reactions. |

Multi-Component Reactions (MCRs) Incorporating this compound or its In-situ Generated Precursors

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. This compound is an ideal candidate for MCRs due to its multiple reactive sites. These reactions offer a streamlined approach to synthesizing complex molecules, such as fused heterocyclic compounds, which are of significant interest in medicinal chemistry. jsynthchem.comjsynthchem.com

In many MCR strategies, the key building block might be generated in situ. For example, an MCR could be designed to first form a reactive intermediate from this compound, which then immediately participates in subsequent bond-forming events with other components in the reaction mixture.

Iodine-Mediated MCRs for Indazolo-Quinazolinone Synthesis

A specific and powerful application of MCRs involving hydrazino-benzonitrile precursors is the synthesis of indazolo-quinazolinone scaffolds. Molecular iodine has emerged as a versatile catalyst or mediator in these transformations. rsc.org In a typical setup, a 2-hydrazinobenzonitrile derivative can react with a diketone (like dimedone) and an aromatic aldehyde in the presence of molecular iodine. jsynthchem.comjsynthchem.com

The proposed mechanism often begins with the condensation of the hydrazine and the aldehyde to form a hydrazone. Concurrently, the diketone can react with the other components. Iodine plays a crucial role, likely acting as a mild Lewis acid and an oxidizing agent to facilitate cyclization and subsequent aromatization steps, leading to the fused heterocyclic system. This iodine-mediated approach provides an efficient pathway to complex N-heterocycles under relatively mild conditions. rsc.orgnih.gov

Transformations of the Nitrile Group to Other Functionalities (e.g., Carboxylic Acids, Amides)

The nitrile group (-C≡N) on the this compound scaffold is a versatile functional handle that can be transformed into other important chemical groups, primarily amides and carboxylic acids, through hydrolysis.

Hydrolysis to Carboxylic Acids: The conversion of the nitrile to a carboxylic acid typically requires harsh reaction conditions, such as heating under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). libretexts.orgyoutube.com

Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers and tautomerization, forms an amide intermediate. Further hydrolysis of the amide under the acidic conditions yields the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgyoutube.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to give the amide. Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. libretexts.org

Hydrolysis to Amides: Stopping the hydrolysis at the amide stage can be challenging because amides are also susceptible to hydrolysis, often under similar conditions. chemistrysteps.com However, partial hydrolysis to the amide can sometimes be achieved using milder conditions, for example, by carefully controlling the temperature and reaction time with acid or base. commonorganicchemistry.comlibretexts.org Another method involves using hydrogen peroxide in an alkaline solution, which can favor the formation of the primary amide. commonorganicchemistry.com

Table 2: Summary of Nitrile Group Transformations

| Target Functional Group | Reagents and Conditions | Intermediate |

| Carboxylic Acid | Dilute H₂SO₄ or HCl, heat (reflux) | Amide |

| Carboxylic Acid (Salt) | NaOH(aq) or KOH(aq), heat (reflux) | Amide |

| Amide | Controlled acid/base hydrolysis; H₂O₂/NaOH | - |

| This table summarizes common methods for the transformation of a nitrile group. |

Derivatization and Functionalization Strategies Based on 5 Fluoro 2 Hydrazino Benzonitrile

Design and Synthesis of Substituted Indazoles and their Analogues

The ortho-positioning of the hydrazine (B178648) and nitrile groups on the benzonitrile (B105546) core makes 5-Fluoro-2-hydrazino-benzonitrile an ideal precursor for the synthesis of substituted indazoles. The general strategy involves a condensation reaction followed by an intramolecular cyclization. This transformation is a powerful method for creating the indazole ring system, a privileged scaffold in medicinal chemistry. nih.govgrafiati.com

The synthesis typically proceeds via the formation of a hydrazone intermediate. Reacting this compound with various aldehydes or ketones under acidic or basic conditions yields the corresponding N-(2-cyano-4-fluorophenyl)hydrazone. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, involves the nucleophilic attack of the secondary amine nitrogen of the hydrazone onto the electrophilic carbon of the nitrile group. This cyclization cascade results in the formation of a 3-substituted-5-fluoro-1H-indazole. This approach allows for the introduction of a wide variety of substituents at the 3-position of the indazole ring, depending on the carbonyl compound used in the initial condensation step. mdpi.comnih.gov

| Reactant (Aldehyde/Ketone) | Resulting 3-Substituent | Product Name |

|---|---|---|

| Benzaldehyde | Phenyl | 5-Fluoro-3-phenyl-1H-indazole |

| Acetophenone | Methyl, Phenyl (at C3) | 5-Fluoro-3-methyl-3-phenyl-3H-indazole* |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 3-(4-Chlorophenyl)-5-fluoro-1H-indazole |

| Cyclohexanone | Spiro-cyclohexyl | 5'-Fluoro-1'H-spiro[cyclohexane-1,3'-indazole] |

*Note: Cyclization of ketohydrazones can sometimes lead to the 3H-indazole tautomer.

Exploitation of the Hydrazine Group for N-Functionalization

The hydrazine group (-NHNH₂) in this compound is a highly reactive nucleophilic center, enabling a variety of N-functionalization reactions beyond cyclization into indazoles. smolecule.com These derivatizations are crucial for modifying the molecule's properties or for preparing it for subsequent coupling reactions.

Common functionalization strategies include:

Hydrazone Formation: As a preliminary step for indazole synthesis, the condensation with aldehydes and ketones to form hydrazones is a primary example of N-functionalization. nih.gov This reaction is also used to introduce specific side chains or to act as a protecting group.

Acylation: The terminal nitrogen of the hydrazine moiety can be readily acylated using acyl chlorides or anhydrides. This leads to the formation of N'-acyl-N-(2-cyano-4-fluorophenyl)hydrazides, which can be valuable intermediates for the synthesis of other heterocyclic systems or as final products themselves.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields the corresponding N'-sulfonylhydrazide. These derivatives can be used in various transformations, including the synthesis of indazoles from N-tosylhydrazones. rsc.orgjocpr.com

Alkylation: While direct alkylation can be challenging to control due to the presence of two nitrogen atoms, it is possible under specific conditions to introduce alkyl groups, further diversifying the available derivatives.

| Reagent | Reaction Type | Product Class |

|---|---|---|

| R-CHO (Aldehyde) | Condensation | N'-(Alkylidene/Arylidene)-2-cyano-4-fluorophenylhydrazone |

| R-COCl (Acyl Chloride) | Acylation | N'-Acyl-N-(2-cyano-4-fluorophenyl)hydrazide |

| R-SO₂Cl (Sulfonyl Chloride) | Sulfonylation | N'-Sulfonyl-N-(2-cyano-4-fluorophenyl)hydrazide |

Modulation of Reactivity through Remote Substituent Effects on the Benzonitrile Core

The reactivity of the this compound scaffold is significantly influenced by the electronic properties of its substituents. The fluorine atom at position 5 is a strongly electron-withdrawing group via the inductive effect. Conversely, the hydrazine group at position 2 is an electron-donating group through a resonance effect (mesomeric effect), where its lone pair of electrons can delocalize into the aromatic ring.

This "push-pull" electronic arrangement modulates the electron density of the benzonitrile core:

Activation of the Nitrile Group: The powerful electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the nitrile carbon. This makes the nitrile group more susceptible to nucleophilic attack, facilitating intramolecular cyclization reactions, such as the formation of indazoles discussed in section 4.1.

Influence on Aromatic Substitution: The interplay between the electron-donating hydrazine and electron-withdrawing fluorine group directs the position of any further electrophilic or nucleophilic aromatic substitution reactions, should the primary functional groups be protected.

Tuning for Molecular Recognition: In the context of drug design, these electronic effects are critical for tuning the binding affinity of the molecule to biological targets. For instance, the hydrogen bond donating and accepting capabilities of the hydrazine group, combined with the polar interaction of the fluorine atom, can be optimized for specific protein binding pockets. acs.org

Development of Novel Linkers and Scaffolds from this compound

Beyond indazoles, this compound is a key starting material for constructing more complex, fused heterocyclic systems that are of significant interest in medicinal and materials chemistry. These multi-ring systems often serve as rigid scaffolds for the development of therapeutic agents or functional materials.

One prominent example is the synthesis of pyrazolo[5,1-b]quinazolines. This can be achieved through a multi-component reaction where this compound is reacted with a suitable partner that can engage both the hydrazine and nitrile functionalities in a cascade of reactions. For example, reaction with a substituted isatoic anhydride (B1165640) could lead to the formation of a pyrazolo[5,1-b]quinazolone core. google.com These reactions build molecular complexity rapidly and efficiently. nih.govajol.info The resulting fluorinated pyrazolo[5,1-b]quinazoline scaffold is a valuable asset in drug discovery, with related structures showing a range of biological activities. nih.gov

| Reactant Partner | Resulting Scaffold | Potential Reaction Type |

|---|---|---|

| Isatoic Anhydride | Pyrazolo[5,1-b]quinazolone | Condensation/Cyclization Cascade |

| Ethyl 2-cyano-3-ethoxyacrylate | Pyrazolo[1,5-a]quinazoline | Condensation/Cyclization |

| β-Ketoesters | Pyrazolopyridines | Condensation/Cyclization |

Advanced Applications in Organic Synthesis Enabled by 5 Fluoro 2 Hydrazino Benzonitrile

Role as a Precursor in the Synthesis of Heterocyclic Building Blocks

The hydrazine (B178648) and nitrile functionalities of 5-Fluoro-2-hydrazino-benzonitrile make it an ideal precursor for the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. The reactivity of the hydrazine group allows for facile cyclization reactions with suitable poly-electrophilic partners.

One of the most prominent applications of arylhydrazines is in the synthesis of indazoles . The reaction of an o-fluorobenzonitrile derivative with hydrazine is a known method for preparing indazoles. chim.it In a similar vein, this compound could readily undergo intramolecular cyclization to afford 6-fluoro-1H-indazol-3-amine, a valuable scaffold in drug discovery.

Furthermore, the hydrazine moiety can react with 1,3-dicarbonyl compounds or their equivalents in what is known as the Knorr pyrazole (B372694) synthesis to yield pyrazoles. youtube.com By reacting this compound with various dicarbonyl compounds, a library of 1-(4-cyano-3-fluorophenyl)-substituted pyrazoles can be generated. These structures are of significant interest due to the established biological activities of pyrazole derivatives. beilstein-journals.orgnih.gov

The presence of both a hydrazine and a nitrile group also opens up pathways to more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines . These are typically synthesized from the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. dntb.gov.ua While this would require a preliminary transformation of the hydrazine group, the potential for creating such purine (B94841) analogues highlights the synthetic versatility of the starting material. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Product | Potential Reaction Type | Key Reagents |

| 6-Fluoro-1H-indazol-3-amine | Intramolecular Cyclization | Heat or Acid/Base Catalyst |

| 1-(4-Cyano-3-fluorophenyl)pyrazoles | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compounds |

| Fused Pyrazolo-heterocycles | Multi-step/Multi-component Reactions | Various dielectrophiles |

Contributions to the Synthesis of Fluorinated Organic Compounds with Complex Architectures

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity. chemicalbook.com this compound serves as an excellent starting material for the synthesis of more complex fluorinated compounds, where the fluorine atom is strategically positioned on the aromatic ring.

The synthesis of fluorinated indazoles, for instance, has been achieved through methods like the ANRORC-like rearrangement of 1,2,4-oxadiazoles with hydrazine. beilstein-journals.org Although this is an alternative route, it underscores the importance of hydrazine precursors in accessing such fluorinated heterocycles. The direct use of this compound would offer a more straightforward approach to fluorinated indazole derivatives.

Moreover, the pyrazole derivatives that can be synthesized from this precursor would also be fluorinated. Fluorinated pyrazoles are known to exhibit a range of biological activities and are important building blocks in medicinal chemistry. nih.gov The ability to readily introduce a fluorinated aryl group onto a pyrazole core is a significant advantage offered by this starting material.

Enabling Novel Synthetic Methodologies through its Unique Reactivity Profile

The concurrent presence of three reactive sites in this compound can be exploited to develop novel synthetic methodologies, particularly in the realm of multicomponent reactions (MCRs). MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste and saving time.

A potential application of this compound is in Japp-Klingemann-type reactions . This reaction typically involves the coupling of an aryl diazonium salt with a β-keto-acid or ester to form a hydrazone, which can then be used in subsequent cyclization reactions, such as the Fischer indole (B1671886) synthesis. nih.govekb.eg While this compound itself is a hydrazine, its diazonium salt derivative could potentially participate in such reactions.

The combination of the hydrazine and nitrile groups suggests possibilities for novel cascade reactions. For example, a reaction could be initiated at the hydrazine moiety, leading to the formation of an intermediate that subsequently undergoes a cyclization involving the nitrile group. Such tandem reactions are highly sought after in organic synthesis for their elegance and efficiency.

Strategic Intermediate in the Assembly of Advanced Organic Materials

The unique electronic properties conferred by the fluorine and nitrile groups make this compound a promising intermediate for the synthesis of advanced organic materials, such as liquid crystals and organic electronics.

Fluorinated compounds are extensively used in the design of liquid crystals due to their ability to induce specific dipole moments and influence mesophase behavior. chempap.orgbenthamscience.com The rigid aromatic core of this compound, combined with its polar functional groups, provides a foundational structure that can be elaborated into more complex liquid crystalline molecules. The synthesis of fluorinated terphenyl liquid crystals, for example, demonstrates the utility of fluorinated building blocks in this field. nih.gov

In the area of organic electronics, molecules with tailored electronic properties are essential. The electron-withdrawing nature of both the fluorine atom and the nitrile group can be harnessed to create electron-deficient building blocks for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The hydrazine group provides a reactive handle for further functionalization and incorporation into larger conjugated systems. For instance, fluorinated oxindoles, which share structural similarities, have been used in dye-sensitized solar cells and polymer solar cells. ossila.com

Table 2: Potential Applications in Advanced Organic Materials

| Material Class | Key Structural Features from Precursor | Potential Properties |

| Liquid Crystals | Fluorinated aromatic core, polar groups | Modified dielectric anisotropy, mesophase behavior |

| Organic Electronics | Electron-deficient aromatic system | Tunable electronic properties for use in OLEDs, OPVs, OFETs |

Future Research Directions and Unexplored Reactivity of 5 Fluoro 2 Hydrazino Benzonitrile

Development of Greener and More Efficient Synthetic Protocols

Traditional synthetic routes to 5-Fluoro-2-hydrazino-benzonitrile likely rely on established, multi-step processes. One common approach involves the hydrazinolysis of 5-fluoro-2-nitrobenzonitrile, where the nitro group is reduced and converted to a hydrazine (B178648). smolecule.com Another method is the nucleophilic aromatic substitution of a suitable precursor like 5-fluoro-2-chlorobenzonitrile with hydrazine. smolecule.com While effective, these methods can involve hazardous reagents, harsh reaction conditions, and the generation of substantial chemical waste.

Future research should prioritize the development of more sustainable and efficient synthetic protocols. A key goal is to design "green" pathways that improve atom economy, reduce energy consumption, and utilize less toxic substances. This can be achieved by focusing on several key areas:

Catalytic Approaches: Investigating catalytic systems, potentially using earth-abundant metals, to replace stoichiometric reagents in the formation of the hydrazine group.

One-Pot Synthesis: Designing a streamlined process where a common starting material is converted to the final product in a single reaction vessel, minimizing intermediate isolation and purification steps.

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids to reduce environmental impact.

Table 1: Comparison of Traditional vs. Future Green Synthetic Protocols

| Feature | Traditional Synthesis | Future Green Synthesis Goal |

| Reagents | Stoichiometric, potentially hazardous (e.g., excess hydrazine) | Catalytic, renewable, and non-toxic |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Process | Multi-step with intermediate purification | One-pot or continuous flow process |

| Energy Use | High temperatures and long reaction times | Lower temperatures, microwave or ultrasonic assistance |

| Waste | Significant byproduct and solvent waste | Minimized waste, high atom economy |

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The reactivity of this compound is largely dictated by its hydrazine and nitrile functionalities. Future research should venture beyond classical transformations to explore unconventional reaction pathways that can unlock novel molecular diversity.

Photoredox and Electrochemical Catalysis: These methods can generate radical intermediates under mild conditions. The hydrazine moiety of this compound could be oxidized via photoredox or electrochemistry to generate nitrogen-centered radicals, enabling new C-N or N-N bond-forming reactions that are inaccessible through thermal methods.

Enzymatic and Organocatalytic Systems: Biocatalysis and organocatalysis offer high levels of selectivity, often under environmentally benign conditions. Future work could identify enzymes or small organic molecules that can catalyze reactions at the hydrazine group with high enantioselectivity, a critical requirement for the synthesis of chiral pharmaceuticals.

C-H Activation: A frontier in synthetic chemistry, C-H activation could allow for the direct functionalization of the aromatic ring of this compound. This would bypass the need for pre-functionalized starting materials and enable the introduction of new substituents at positions that are otherwise difficult to access, dramatically increasing the compound's utility as a scaffold.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch production to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. Integrating the synthesis and derivatization of this compound into flow chemistry platforms is a logical and promising direction for future research.

Flow chemistry offers superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety for handling potentially hazardous reagents like hydrazine, and improved scalability. A continuous flow reactor could be designed for the synthesis of the core molecule itself. More importantly, this reactor could be coupled directly to subsequent modules for in-line derivatization. For instance, the output stream of this compound could be immediately reacted with a variety of aldehydes, ketones, or esters to rapidly generate a library of hydrazones or pyrazole (B372694) derivatives. This automated approach would accelerate the discovery of new bioactive compounds by enabling high-throughput synthesis and screening.

Computational Design and Prediction of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry provides powerful predictive tools that can guide and accelerate experimental research. By modeling this compound and its potential derivatives, future research can be more targeted and efficient.

Predicting Reactivity: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the electron distribution and orbital energies of the molecule. This allows researchers to predict which sites are most susceptible to nucleophilic or electrophilic attack and to model the transition states of potential reactions, thereby identifying the most favorable reaction pathways.

Designing Novel Derivatives: Computational tools can be used to design a virtual library of this compound derivatives with tailored electronic properties. By adding different substituents in silico, their effect on the reactivity of the hydrazine or nitrile group can be predicted.

Structure-Based Drug Design: If a biological target is known, molecular docking simulations can predict how well potential derivatives bind to it. This allows for the rational design of new compounds with potentially enhanced biological activity, prioritizing the most promising candidates for synthesis.

Table 2: Application of Computational Methods in Future Research

| Computational Method | Research Application for this compound |

| Density Functional Theory (DFT) | Predicting reaction mechanisms and site reactivity; calculating spectroscopic properties for structural confirmation. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate structural features of derivatives with their predicted biological activity or reactivity. |

| Molecular Docking | Screening virtual libraries of derivatives against biological targets (e.g., enzymes, receptors) to identify potential drug candidates. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of derivatives in a biological environment to assess their stability and conformational preferences. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-2-hydrazino-benzonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A two-step approach is common: (1) Nitrile functionalization via nucleophilic substitution or coupling reactions, followed by (2) hydrazine introduction. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic ester intermediates (as in ) can introduce substituents. Hydrazine derivatives can then react under controlled pH (e.g., acidic or basic conditions) to avoid over-substitution. Use solvents like DMF or THF, and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : and NMR to confirm aromatic fluorine coupling patterns and hydrazino-group signals (e.g., δ ~4–6 ppm for NH) .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The hydrazino group is prone to oxidation. Store under inert gas (N or Ar) at −20°C in amber vials. Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage. Monitor degradation via periodic NMR or LC-MS .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the nitrile group for nucleophilic attack but may deactivate the aromatic ring toward electrophilic substitution. Steric hindrance from the hydrazino group can direct reactions to the para position. Computational studies (DFT) are recommended to map electrostatic potentials and predict regioselectivity. Experimental validation via kinetic studies (e.g., varying nucleophiles like amines or thiols) can resolve contradictions in reactivity trends .

Q. What strategies can resolve contradictory data on the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer : Contradictions may arise from polymorphic forms or hydration states. Use:

- DSC/TGA : Differential scanning calorimetry to identify polymorph transitions.

- Solubility assays : Measure equilibrium solubility in solvents (e.g., DMSO, ethanol, hexane) at controlled temperatures.

- Molecular dynamics simulations : To model solvent interactions and predict solubility parameters .

Q. How can computational chemistry aid in designing derivatives of this compound for targeted applications?

- Methodological Answer :

- Docking studies : Screen derivatives against protein targets (e.g., enzymes with hydrazine-binding sites) using AutoDock Vina.

- ADMET prediction : Tools like SwissADME to optimize bioavailability and toxicity profiles.

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with biological activity .

Q. What mechanisms explain unexpected byproducts in hydrazino-group reactions, and how can they be mitigated?

- Methodological Answer : Common byproducts include diazenes (from oxidation) or Schiff bases (from aldehyde impurities). Mitigation strategies:

- Inert atmosphere : Prevent oxidation during synthesis.

- Scavengers : Add molecular sieves to trap residual aldehydes.

- Reaction monitoring : Use in situ IR spectroscopy to detect intermediate species .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the catalytic efficiency of palladium vs. copper in cross-coupling reactions involving this compound?

- Methodological Answer :

- Control variables : Fix substrate ratios, temperature, and solvent (e.g., DMF).

- Catalyst screening : Test Pd(PPh), CuI/ligand systems, and track reaction rates via GC-MS.

- Turnover frequency (TOF) : Calculate TOF for each catalyst to quantify efficiency.

- Post-reaction analysis : ICP-MS to detect metal leaching .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.